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Benzyloxyethanol -

Benzyloxyethanol

Catalog Number: EVT-8570416
CAS Number:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol
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Product Introduction

Overview

Benzyloxyethanol, chemically known as 2-(benzyloxy)ethanol, is an organic compound with the molecular formula C9_9H12_{12}O2_2 and a molecular weight of approximately 152.19 g/mol. It is classified as an ether and is recognized for its utility in various chemical applications, including as a solvent and a precursor in organic synthesis. The compound is often referred to by its common names such as benzyl cellosolve or ethylene glycol monobenzyl ether.

Source

Benzyloxyethanol is synthesized primarily through the reaction of ethylene glycol with benzyl chloride or via the reaction of sodium hydride with ethylene glycol in tetrahydrofuran. This synthesis can yield high purity (>98%) products suitable for industrial applications .

Classification

Benzyloxyethanol falls under the category of ethers, specifically aryl ethers, due to the presence of a benzyl group attached to an ether functional group. It is also classified as a glycol ether, which denotes its use in various solvent applications.

Synthesis Analysis

Methods

The synthesis of benzyloxyethanol can be achieved through several methods:

  1. Reaction with Benzyl Chloride: Ethylene glycol reacts with benzyl chloride in the presence of a base, typically sodium hydroxide, to form benzyloxyethanol.
  2. Sodium Hydride Method: Ethylene glycol is treated with sodium hydride in tetrahydrofuran at room temperature, followed by the addition of benzyl chloride to yield benzyloxyethanol .

Technical Details

The reaction conditions can vary:

  • Temperature: Typically around 25°C for sodium hydride reactions.
  • Solvent: Tetrahydrofuran is commonly used due to its ability to dissolve both reactants effectively.
  • Yield: The synthesis often results in high yields (>85%), making it efficient for industrial production .
Molecular Structure Analysis

Data

  • Molecular Formula: C9_9H12_{12}O2_2
  • Molecular Weight: 152.19 g/mol
  • CAS Number: 622-08-2
  • Boiling Point: 256 °C
  • Flash Point: 130 °C
  • Solubility: Soluble in water, ether, and alcohol .
Chemical Reactions Analysis

Reactions

Benzyloxyethanol participates in various chemical reactions:

  1. Esterification: It can undergo esterification reactions to form esters when reacted with acids.
  2. Deprotection Reactions: The benzyl group can be selectively removed under catalytic hydrogenation conditions, yielding hydroxyl groups that can further react to form polymers .
  3. Polymerization Initiator: It serves as a precursor for polymerization processes, particularly in producing poly(ethylene glycol) derivatives .

Technical Details

In polymer synthesis, benzyloxyethanol acts as an initiator for controlled anionic ring-opening polymerization, allowing for the creation of well-defined polymers with specific functionalities and molecular weights.

Mechanism of Action

Process

Benzyloxyethanol acts primarily as a linker in Proteolysis Targeting Chimeras (PROTACs), facilitating the selective degradation of target proteins by connecting them to E3 ubiquitin ligases.

Data

  • Target of Action: E3 ubiquitin ligase.
  • Biochemical Pathway: Ubiquitin-proteasome system.
  • Result: The incorporation of benzyloxyethanol into PROTACs leads to targeted protein degradation within cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to almost colorless clear liquid.
  • Specific Gravity: 1.07 at 20 °C.
  • Refractive Index: 1.52.

Chemical Properties

  • Solubility: Soluble in water and organic solvents like ether and alcohol.
  • Hazard Statements: Harmful if swallowed; causes serious eye damage .

These properties make benzyloxyethanol suitable for various applications in laboratories and industry.

Applications

Benzyloxyethanol has numerous scientific uses:

  1. Solvent: Utilized as a solvent in organic synthesis and formulation processes.
  2. Polymer Synthesis: Acts as a building block for synthesizing poly(ethylene glycol) based polymers.
  3. Biochemical Research: Used in the development of PROTACs for targeted protein degradation studies .
Synthetic Methodologies and Optimization

Alkylation Strategies for Benzyloxyethanol Production

Alkylation via Williamson ether synthesis remains the predominant industrial route for benzyloxyethanol production, leveraging the nucleophilic displacement of benzyl halides by ethylene glycol derivatives. This method capitalizes on well-established reaction kinetics and readily available starting materials but requires precise optimization to maximize yield and minimize di-alkylation byproducts. The foundational approach involves reacting sodium or potassium salts of ethanol with benzyl chloride under phase-transfer conditions:

Base-mediated typical procedure: Ethanol derivatives are deprotonated using strong bases (potassium hydroxide, sodium hydride) in aqueous or polar aprotic solvents, followed by benzyl halide addition. A Chinese patent (CN102898289A) details a representative industrial-scale optimization: Mixing 4-hydroxyphenethyl ethanol with aqueous potassium hydroxide forms the potassium alkoxide salt. Subsequent controlled benzylation with benzyl chloride at ≤30°C in toluene with molecular sieves yields 2-(4-benzyloxyphenyl)ethanol, achieving 60-85% yield and 99.6% purity after refinement [1]. Critical parameters include:

  • Temperature control: Maintaining ≤30°C suppresses hydrolysis and ether byproducts
  • Water management: Azeotropic drying or desiccants (molecular sieves) prevent benzyl alcohol formation
  • Stoichiometry: Benzyl chloride slight excess (1.05-1.1 eq) ensures complete alkoxide consumption

Phase-transfer catalysts (PTCs) markedly enhance reaction efficiency by facilitating ion exchange between aqueous and organic phases. Tributylammonium bromide (10 mol%) enables quantitative benzylation of hindered glycols within 10-165 minutes at ambient temperature—a significant improvement over uncatalyzed reflux conditions (24 hours). This catalysis reduces benzyl bromide consumption by 30-40% while maintaining selectivity >98% [6].

Acid-catalyzed alkylation offers complementary advantages for acid-stable substrates. 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT), activated by trifluoromethanesulfonic acid (0.4 eq), serves as a highly atom-economical benzylating reagent. TriBOT’s crystalline stability and controlled reactivity permit benzyloxyethanol synthesis in 85-92% yield, particularly effective for moisture-sensitive systems where base-mediated routes falter [6].

Table 1: Alkylation Route Optimization Parameters

ConditionBase-MediatedPTC-CatalyzedAcid-Catalyzed (TriBOT)
CatalystNoneBu₄N⁺Br⁻ (10 mol%)TfOH (0.4 eq)
Temperature≤30°C25°C60-80°C
Time4-8 hours0.17-2.75 hours3-5 hours
Yield60-85%>95%85-92%
Key AdvantageIndustrial robustnessAmbient conditionsAtom economy

Despite these advances, intrinsic limitations persist. Base-mediated methods generate stoichiometric halide waste, while acid catalysis faces substrate scope restrictions. Recent innovations address these via in situ benzyl halide generation from alcohols or integrated purification sequences, though industrial adoption remains incremental.

Catalytic Approaches in Direct Etherification Reactions

Catalytic dehydrative etherification represents a sustainable alternative to alkylation, directly coupling benzyl alcohol with ethylene glycol or its derivatives while minimizing pre-functionalization waste. This atom-economical approach circumvents halide byproducts but demands precise catalyst design to activate both coupling partners and suppress condensation side reactions.

Iron-based catalysts demonstrate exceptional promise due to their low cost, low toxicity, and tunable Lewis acidity. Iron(II) triflate complexes with tridentate pyridine bis-imidazoline ligands effect benzyloxyethanol synthesis via cross-etherification between benzyl alcohol and 2-chloroethanol in 1,2-dichloroethane at 80°C. The mechanism involves ligand-accelerated activation of the benzyl alcohol OH group, followed by nucleophilic attack from ethylene glycol’s alkoxide. Electron-donating substituents on benzyl alcohol (e.g., p-methoxy) enhance yields to 91% by stabilizing carbocation intermediates, while electron-withdrawing groups reduce efficiency to ≤65% [3].

Table 2: Catalytic Performance in Dehydrative Etherification

Catalyst SystemLigandTemperature (°C)Benzyl Alcohol Conversion (%)Benzyloxyethanol Selectivity (%)
Fe(OTf)₂ (5 mol%)L1 (PBI)809289
Fe(OTf)₂ (5 mol%)L3 (PyBox)807872
Fe(OTf)₂ (5 mol%)None803228
Zn-N₄-C SAC (2 mol%)Nitrogen-doped carbon1009590

Single-atom zinc catalysts (Zn-N₄-C) derived from ZIF-8 pyrolysis enable borrowing-hydrogen mechanisms, particularly valuable for aliphatic alcohol couplings. These materials dehydrogenate benzyl alcohol to benzaldehyde, which condenses with ethylene glycol. The vinyl ether intermediate undergoes transfer hydrogenation on Zn-N₄ Lewis acid sites, yielding benzyloxyethanol with 90% selectivity at 95% conversion (100°C). This pathway avoids strong acids/bases and tolerates heteroatoms, though substrate viscosity poses mass-transfer limitations [2].

Photoredox catalysis has emerged for benzylic C–H activation, though direct etherification remains underexplored. Bis(methanesulfonyl) peroxide-mediated hydroxylation proceeds via proton-coupled electron transfer (PCET) to generate benzyl radicals, trapped by ethylene oxide or glycolate anions. While currently yielding <50% benzyloxyethanol, this radical approach provides a halogen-free route amenable to continuous photochemical reactors [10]. Key challenges include radical overoxidation to carbonyls and competing dimerization, necessitating precise residence time control in flow systems.

Reductive Pathways for Benzyl Halide/Ethanol Derivatives

Reductive routes provide orthogonal access to benzyloxyethanol under mild conditions, leveraging electrochemical or catalytic hydrogenation methodologies to circumvent aggressive reagents. These strategies prove invaluable for acid/base-sensitive substrates or sustainable manufacturing paradigms.

Electrochemical reduction represents the most developed reductive pathway. Cathodic reduction of benzaldehyde or benzoic acid derivatives in ethanol/water mixtures (5:1) at -1.8 V vs. SCE generates benzyloxyethanol via ketyl radical intermediates. The process exploits in situ generated ethoxide ions as nucleophiles, yielding 70-75% isolated product without exogenous bases. Recent innovations employ CO₂-saturated electrolytes to suppress H₂ evolution and enhance faradaic efficiency to 82% via pH modulation. This approach utilizes renewable electricity and avoids stoichiometric reductants, aligning with green chemistry principles despite higher capital costs [4] [6].

Catalytic transfer hydrogenation (CTH) facilitates carbonyl reduction in integrated processes. Iridium-catalyzed (CpIrCl₂)₂ systems (0.5 mol%) with formic acid/triethylamine (5:2) reduce *in situ formed 2-(benzyloxy)acetaldehyde intermediates. The tandem acetaldehyde etherification/hydrogenation sequence achieves 88% benzyloxyethanol yield at 60°C in 4 hours, outperforming traditional NaBH₄ reduction (65% yield). This method tolerates ester and nitrile functionalities, though competitive Cannizzaro reactions necessitate careful aldehyde concentration control [10].

In situ reductive coupling strategies show emerging potential. Rhenium-catalyzed (Re₂(CO)₁₀) oxyalkylation of styrenes with hypervalent iodine(III) reagents (PhI(O₂CC₆H₄OMe-p)₂ proceeds via decarboxylative radical addition, yielding β-benzyloxy alcohols. While not directly producing benzyloxyethanol, this 80% efficient process demonstrates the feasibility of reductive C–O bond construction from carboxylic acids—a promising avenue for future benzyloxyethanol synthesis [10].

Continuous Flow Process Innovations in Industrial Synthesis

Continuous flow reactors address intrinsic limitations of batch benzyloxyethanol synthesis—particularly exotherm management, mixing efficiency, and byproduct formation—through enhanced mass/heat transfer and precise residence time control. Industrial adoption accelerates as modular flow platforms demonstrate multi-fold productivity gains over kettle reactors.

Micro- and mesofluidic systems transform hazardous reactions into safe processes. Exothermic alkylations (e.g., benzyl chloride + ethylene oxide) achieve 99% conversion in Corning Advanced-Flow Reactors (AFR) at 50°C with 30-second residence time, versus 4 hours at 0°C in batch. The segmented gas-liquid flow regime eliminates hot spots while suppressing diethyleneglycol dibenzyl ether formation to <1%. Similar intensification applies to catalytic transfer hydrogenation, where packed-bed reactors (Pd/C cartridge) enable quantitative deprotection of benzyl ethers without high-pressure H₂ infrastructure [8].

Solid-handling innovations overcome precipitation-induced clogging—the primary flow limitation in reductive processes. Ultrasonic flow reactors (20 kHz) continuously fragment potassium carbonate or molecular sieve particulates during azeotropic drying steps. This permits integrated reaction-water removal sequences, raising yields from 78% (batch) to 92% at 5 kg/hour throughput. Additionally, oscillatory baffled reactors (Ni tube, 10 mm ID) handle electrochemical reductions’ gaseous CO₂/H₂ co-products via Taylor flow-induced slug turbulence, maintaining steady operation for >100 hours [8].

Integrated Flow-Optimized Synthesis exemplifies next-generation process design:

  • Enzymatic resolution: Lipase-catalyzed (CAL-B) kinetic resolution of racemic 1-(benzyloxy)propan-2-ol in tubular reactors provides enantiopure precursors (98% ee)
  • Telescoped hydrogenation: Pd/Al₂O₃-packed column reduces intermediates at 20 bar H₂, 80°C
  • Inline purification: Simulated moving bed (SMB) chromatography isolates benzyloxyethanol at >99.5% purityThis sequence reduces solvent consumption by 60% and cycle time by 75% versus batch operations, though requires substantial capital investment [8].

Photochemical flow reactors unlock radical-based methodologies previously impractical at scale. UV-mediated (254 nm) decarboxylative hydroxylation of 2-(phenyl)acetic acid derivatives utilizes [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ photocatalyst (1 mol%) in methanol/water, yielding benzyloxyethanol analogs via ether-trapped radicals. The process achieves 85% yield with 10-minute residence time, demonstrating flow’s superiority for photochemical transformations by providing uniform irradiation and precise radical lifetime control [8] [10].

Properties

Product Name

Benzyloxyethanol

IUPAC Name

1-phenylmethoxyethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3

InChI Key

RECMXJOGNNTEBG-UHFFFAOYSA-N

Canonical SMILES

CC(O)OCC1=CC=CC=C1

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